molecular formula C14H19N3O B11804828 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11804828
M. Wt: 245.32 g/mol
InChI Key: BGNBGYSHLJOYEU-UHFFFAOYSA-N
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Description

1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound with the molecular formula C14H19N3O This compound is characterized by the presence of a piperazine ring substituted with a methyl-vinyl-pyridine moiety and an ethanone group

Preparation Methods

The synthesis of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the pyridine and ethanone groups. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the 4-methyl-5-vinylpyridine moiety via nucleophilic substitution reactions.

    Step 3: Attachment of the ethanone group through acylation reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.

Common reagents and conditions for these reactions include organic solvents like acetonitrile and specific temperature and pressure settings to control the reaction kinetics .

Scientific Research Applications

1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone include:

  • 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
  • 1-(4-(4-Methyl-2-pyridinyl)piperazin-1-yl)ethanone

These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique combination of the methyl-vinyl-pyridine moiety and the piperazine ring in this compound provides distinct properties that make it valuable for specific research applications .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[4-(5-ethenyl-4-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19N3O/c1-4-13-10-15-14(9-11(13)2)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3

InChI Key

BGNBGYSHLJOYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCN(CC2)C(=O)C

Origin of Product

United States

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